molecular formula C17H16BrClN2O2S B4165310 N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide

N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide

Cat. No.: B4165310
M. Wt: 427.7 g/mol
InChI Key: ZSLZJNWENZXKAY-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide is a complex organic compound that features both bromine and chlorine substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide typically involves multiple steps. One common route includes the reaction of 4-bromoaniline with an appropriate acylating agent to form an intermediate. This intermediate is then reacted with 3-chloro-2-methylaniline under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and may require catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. Techniques such as crystallization and chromatography may be employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include signal transduction pathways that are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    4-bromoaniline derivatives: Compounds with similar bromine substituents.

    3-chloro-2-methylaniline derivatives: Compounds with similar chlorine and methyl substituents.

Uniqueness

What sets N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide apart is its unique combination of bromine and chlorine substituents, which may confer distinct chemical and biological properties not observed in other similar compounds.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[2-(3-chloro-2-methylanilino)-2-oxoethyl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrClN2O2S/c1-11-14(19)3-2-4-15(11)21-17(23)10-24-9-16(22)20-13-7-5-12(18)6-8-13/h2-8H,9-10H2,1H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSLZJNWENZXKAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSCC(=O)NC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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